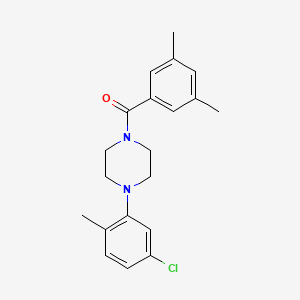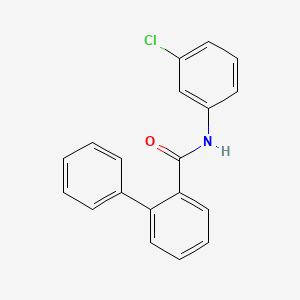![molecular formula C16H13ClF3NO B5845121 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5845121.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide, commonly known as CTAP, is a chemical compound that has been widely used in scientific research for its ability to block the effects of certain opioids. CTAP is a selective antagonist of the mu opioid receptor (MOR), which is a key target for pain relief and addiction treatment.
Mécanisme D'action
CTAP acts as a competitive antagonist of the N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide, meaning that it binds to the receptor and prevents opioids from binding and activating it. This results in a reduction in the analgesic and addictive effects of opioids. CTAP has been shown to be highly selective for the N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide, with little or no effect on other opioid receptors.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. In animal studies, CTAP has been shown to reduce the analgesic effects of opioids, as well as the development of tolerance and dependence. CTAP has also been shown to reduce the rewarding effects of opioids, which may have implications for the treatment of addiction. In addition, CTAP has been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
CTAP has several advantages for lab experiments. It is highly selective for the N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide, allowing for the selective blocking of opioid effects on this receptor. CTAP is also relatively stable and can be synthesized in large quantities, making it a useful tool for researchers. However, there are also limitations to the use of CTAP. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, CTAP may have off-target effects that need to be carefully considered and controlled for.
Orientations Futures
There are several future directions for the use of CTAP in scientific research. One area of interest is the development of new treatments for pain and addiction that target the N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide. CTAP may be a useful tool for identifying new drug targets and developing more effective treatments. Another area of interest is the development of new imaging techniques that can be used to visualize the N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide and its interactions with drugs like CTAP. This could lead to a better understanding of the mechanisms underlying opioid addiction and tolerance. Finally, there is potential for the use of CTAP in the development of new anti-inflammatory drugs, which could have broad therapeutic applications.
Méthodes De Synthèse
CTAP can be synthesized through a multi-step process involving the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-methylbenzoyl chloride, followed by reduction and acetylation. The final product is obtained through purification and crystallization. The synthesis method has been well-established and optimized, allowing for the production of high-quality CTAP in large quantities.
Applications De Recherche Scientifique
CTAP has been extensively used in scientific research to study the role of the N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide in pain and addiction. CTAP is a potent and selective antagonist of the N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide, which allows researchers to selectively block the effects of opioids on this receptor. This has led to a better understanding of the mechanisms underlying opioid addiction and tolerance, as well as the development of new treatments for pain and addiction.
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-10-2-4-11(5-3-10)8-15(22)21-14-9-12(16(18,19)20)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUUTBSFKFRELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5845053.png)

![4-[(4-chlorobenzyl)thio]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B5845073.png)



![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5845096.png)

![N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5845128.png)
![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)
![4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5845140.png)
![4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5845145.png)
